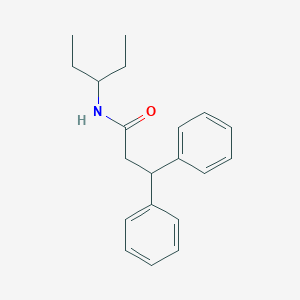
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea, also known as CMPT, is a synthetic compound that belongs to the class of thiourea derivatives. It has been studied extensively for its potential application in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and oxidative stress. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory molecules. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been found to affect various biochemical and physiological processes in cells and tissues. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to modulate the expression of various genes and proteins involved in cellular signaling pathways.
实验室实验的优点和局限性
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized in large quantities and is stable under normal laboratory conditions. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to have low toxicity in animal studies, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is its poor solubility in water, which can limit its bioavailability and effectiveness in vivo.
未来方向
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea. One of the potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is in the development of novel anticancer drugs. Further studies are needed to elucidate the mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea and to identify its molecular targets. Additionally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea in vivo and to evaluate its safety and efficacy in preclinical and clinical trials. Other potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea include its use as a neuroprotective agent and as an anti-inflammatory agent for various inflammatory diseases. Further research is needed to explore these potential applications of 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea.
In conclusion, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea is a synthetic compound that has been studied extensively for its potential application in various scientific fields. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its poor solubility in water is a limitation that needs to be addressed. Future research on 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea should focus on elucidating its mechanism of action, identifying its molecular targets, and evaluating its safety and efficacy in preclinical and clinical trials.
合成方法
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea can be synthesized by reacting 3-chloro-2-methylphenyl isothiocyanate with 2,2-dimethoxyethanamine in the presence of a base such as triethylamine. The reaction yields 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea as a white crystalline solid with a melting point of 146-147°C. The purity of the compound can be confirmed by using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been studied for its potential application as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
1-(3-Chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea |
|---|---|
分子式 |
C12H17ClN2O2S |
分子量 |
288.79 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-3-(2,2-dimethoxyethyl)thiourea |
InChI |
InChI=1S/C12H17ClN2O2S/c1-8-9(13)5-4-6-10(8)15-12(18)14-7-11(16-2)17-3/h4-6,11H,7H2,1-3H3,(H2,14,15,18) |
InChI 键 |
WLVAESPNJDWIHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)


![4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215684.png)


![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)

![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)


